molecular formula C21H27N3O4S B13366047 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate

Katalognummer: B13366047
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: PUYSNBMFXKSLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanocyclohexyl group, a methylamino group, and a thioacetate moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the methylamino group. The final step involves the formation of the thioacetate moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(phenylamino)ethyl)thio)acetate
  • 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(m-tolylamino)ethyl)thio)acetate

Uniqueness

Compared to similar compounds, 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate is unique due to the presence of the p-tolylamino group, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H27N3O4S

Molekulargewicht

417.5 g/mol

IUPAC-Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C21H27N3O4S/c1-16-6-8-17(9-7-16)23-18(25)13-29-14-20(27)28-12-19(26)24(2)21(15-22)10-4-3-5-11-21/h6-9H,3-5,10-14H2,1-2H3,(H,23,25)

InChI-Schlüssel

PUYSNBMFXKSLGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)N(C)C2(CCCCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.